molecular formula C22H26FN3O3 B2364957 (4-(2-fluorophenyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone CAS No. 2034449-73-3

(4-(2-fluorophenyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone

Cat. No.: B2364957
CAS No.: 2034449-73-3
M. Wt: 399.466
InChI Key: BSKIBRTVSFUCSW-UHFFFAOYSA-N
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Description

This compound is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It is more selective to ENT2 than to ENT1 .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. The replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 . The addition of chloride to the meta position of this benzene moiety could restore only the inhibitory effect on ENT1 but had no effect on ENT2 .


Molecular Structure Analysis

The molecular structure of this compound is complex. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .


Chemical Reactions Analysis

The compound has shown to inhibit [3H]uridine and [3H]adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner .


Physical and Chemical Properties Analysis

The molecular weight of the compound is 352.8 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 3 .

Scientific Research Applications

Radiolabeled Antagonists in Neuroimaging

One significant application of compounds structurally related to (4-(2-fluorophenyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone is in neuroimaging, particularly using Positron Emission Tomography (PET). An example is [18F]p-MPPF, a radiolabeled antagonist used for studying 5-HT1A receptors, contributing to understanding serotonergic neurotransmission (Plenevaux et al., 2000).

Discovery of G Protein-Biased Dopaminergics

Compounds with 1,4-disubstituted aromatic piperazine structures are recognized by aminergic G protein-coupled receptors. Incorporation of specific heterocyclic appendages in these compounds has led to high-affinity dopamine receptor partial agonists. These agents demonstrate the potential for designing G protein-biased partial agonists as novel therapeutics, particularly in the field of psychiatry and neurology (Möller et al., 2017).

Molecular Interactions with CB1 Cannabinoid Receptor

Another application is in the study of molecular interactions with receptors such as the CB1 cannabinoid receptor. Compounds similar to the queried chemical structure have been used to understand the conformational and molecular interactions with CB1 receptors, providing insights into the development of receptor-targeted drugs (Shim et al., 2002).

Synthesis and Biological Activity Studies

Research also encompasses the synthesis of structurally related compounds and the evaluation of their biological activities. For instance, the synthesis of compounds with a 4,5,6,7-tetrahydro-4-oxoisoxazolo[2,3-a]pyridinium structure has been investigated, contributing to the development of new chemical entities with potential biological activities (Jones & Phipps, 1976).

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-[2-(oxan-4-ylmethoxy)pyridin-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3/c23-19-3-1-2-4-20(19)25-9-11-26(12-10-25)22(27)18-5-8-24-21(15-18)29-16-17-6-13-28-14-7-17/h1-5,8,15,17H,6-7,9-14,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKIBRTVSFUCSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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